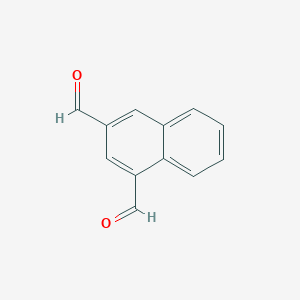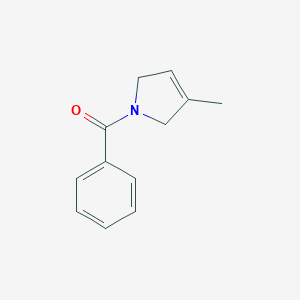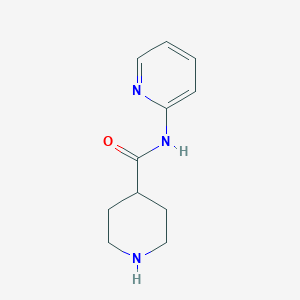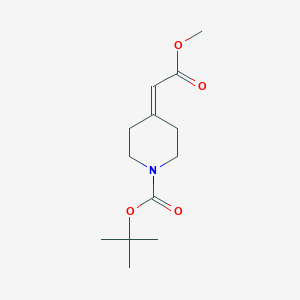
Naphthalene-1,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene-1,3-dicarbaldehyde is an organic compound with the molecular formula C₁₂H₈O₂ It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at the 1 and 3 positions on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: Naphthalene-1,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of naphthalene-1,3-dimethyl with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield.
化学反应分析
Types of Reactions: Naphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthalene-1,3-dicarboxylic acid.
Reduction: Reduction of the aldehyde groups can yield naphthalene-1,3-dimethanol.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products:
Oxidation: Naphthalene-1,3-dicarboxylic acid.
Reduction: Naphthalene-1,3-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
Naphthalene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a fluorescent labeling agent for detecting primary amines in biological samples.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of naphthalene-1,3-dicarbaldehyde primarily involves its reactivity with nucleophiles. The aldehyde groups can form Schiff bases with primary amines, leading to the formation of stable imine derivatives. This reactivity is exploited in various analytical and synthetic applications.
相似化合物的比较
Naphthalene-2,3-dicarbaldehyde: Similar structure but different position of aldehyde groups.
Naphthalene-1,4-dicarbaldehyde: Aldehyde groups at the 1 and 4 positions.
Anthracene-2,3-dicarbaldehyde: Contains an anthracene ring instead of naphthalene.
Uniqueness: Naphthalene-1,3-dicarbaldehyde is unique due to the specific positioning of its aldehyde groups, which imparts distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable in specific synthetic and analytical applications.
属性
IUPAC Name |
naphthalene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCWDCITCTYJFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547532 |
Source


|
| Record name | Naphthalene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102880-69-3 |
Source


|
| Record name | Naphthalene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)
